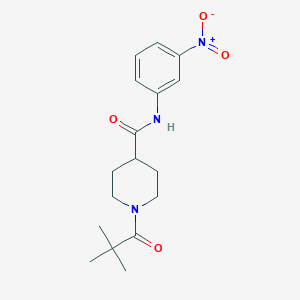![molecular formula C12H12FNO2S2 B4649672 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4649672.png)
4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide involves the inhibition of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide activity. 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. Inhibition of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide activity by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is implicated in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide are primarily mediated by its inhibition of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide activity. In cancer cells, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide induces apoptosis and inhibits cell proliferation by regulating various downstream signaling pathways, including the Wnt/β-catenin pathway. In Alzheimer's disease, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide reduces the accumulation of β-amyloid plaques and improves cognitive function. In diabetes, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide improves insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide in lab experiments include its high potency and selectivity for 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition, which allows for the study of downstream signaling pathways and cellular processes regulated by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide. However, the limitations of using 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For research on 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide include the development of more potent and selective 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the downstream signaling pathways and cellular processes regulated by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition by 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide in various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, the potential therapeutic applications of 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide in other diseases, such as inflammation and autoimmune disorders, should be explored.
Applications De Recherche Scientifique
4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide activity, which is implicated in the pathogenesis of these diseases. In cancer research, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function. In diabetes research, 4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide inhibition has been shown to improve insulin sensitivity and glucose uptake.
Propriétés
IUPAC Name |
4-fluoro-N-(1-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTJJWZBWQQDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![1-(3-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4649664.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2,2-diethyl-3-oxo-4-pentenoate](/img/structure/B4649670.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)